molecular formula C20H26ClN5O5Pt B12700393 Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, (SP-4-2)-, nitrate CAS No. 138776-39-3

Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, (SP-4-2)-, nitrate

Cat. No.: B12700393
CAS No.: 138776-39-3
M. Wt: 647.0 g/mol
InChI Key: INNTWKAOBUWKLZ-UHFFFAOYSA-M
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Description

Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is a complex chemical compound that features a platinum ion coordinated with a variety of ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate typically involves the coordination of platinum with the specified ligands. The process generally starts with the preparation of the ligands, followed by their reaction with a platinum precursor under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the proper formation of the complex.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of automated systems and reactors can help in achieving efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.

    Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the overall structure and properties of the compound.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of different complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands that can coordinate with the platinum ion. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state complexes, while substitution reactions can yield new platinum-ligand complexes with different properties.

Scientific Research Applications

Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate has a wide range of scientific research applications:

    Chemistry: The compound is used in studies related to coordination chemistry, catalysis, and the development of new materials.

    Biology: It is investigated for its interactions with biological molecules, such as proteins and DNA, which can provide insights into its potential biological activities.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with cellular components.

    Industry: It may be used in the development of new industrial processes and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate involves its interaction with molecular targets, such as DNA and proteins. The platinum ion can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that can disrupt their normal functions. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells by interfering with their DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug that also forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.

    Carboplatin: Another platinum-based anticancer agent with a similar mechanism of action but different pharmacokinetic properties.

    Oxaliplatin: A platinum compound used in chemotherapy that has a distinct chemical structure and is effective against certain types of cancer.

Uniqueness

Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is unique due to its specific ligand coordination, which can impart distinct chemical and biological properties compared to other platinum-based compounds. Its unique structure may offer advantages in terms of selectivity, efficacy, and reduced side effects in therapeutic applications.

Properties

CAS No.

138776-39-3

Molecular Formula

C20H26ClN5O5Pt

Molecular Weight

647.0 g/mol

IUPAC Name

1-(4-aminobutylamino)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);chloride;nitrate

InChI

InChI=1S/C18H18N2O2.C2H8N2.ClH.NO3.Pt/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21;3-1-2-4;;2-1(3)4;/h1-2,5-9,20H,3-4,10-11,19H2;1-4H2;1H;;/q;;;-1;+2/p-1

InChI Key

INNTWKAOBUWKLZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2]

Origin of Product

United States

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